molecular formula C8H10N2O4S B13503512 2-(3-Nitrophenyl)ethanesulfonamide

2-(3-Nitrophenyl)ethanesulfonamide

Cat. No.: B13503512
M. Wt: 230.24 g/mol
InChI Key: OFRUFASAYQBJAU-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)ethanesulfonamide: is an organic compound characterized by the presence of a nitrophenyl group attached to an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)ethanesulfonamide typically involves the reaction of 3-nitrobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 2-(3-Nitrophenyl)ethanesulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Reduction: 2-(3-Aminophenyl)ethanesulfonamide.

    Substitution: Depending on the nucleophile, products such as 2-(3-Nitrophenyl)ethanesulfonyl amines or thiols.

Scientific Research Applications

Chemistry: 2-(3-Nitrophenyl)ethanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its sulfonamide group is known to interact with certain enzymes, making it a useful tool in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry as a precursor to drugs with antibacterial and anti-inflammatory properties. Its derivatives are being explored for their therapeutic potential.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The nitro group can also undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

    2-(4-Nitrophenyl)ethanesulfonamide: Similar structure but with the nitro group in the para position.

    2-(3-Nitrophenyl)ethanesulfonyl chloride: A related compound where the sulfonamide group is replaced by a sulfonyl chloride group.

Uniqueness: 2-(3-Nitrophenyl)ethanesulfonamide is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. The presence of both the nitro and sulfonamide groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

2-(3-nitrophenyl)ethanesulfonamide

InChI

InChI=1S/C8H10N2O4S/c9-15(13,14)5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5H2,(H2,9,13,14)

InChI Key

OFRUFASAYQBJAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCS(=O)(=O)N

Origin of Product

United States

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